molecular formula C14H18O4 B13415316 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran

2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran

Cat. No.: B13415316
M. Wt: 250.29 g/mol
InChI Key: WLICWIABWXNVGY-UHFFFAOYSA-N
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Description

2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran is an organic compound with the molecular formula C14H18O4. This compound is characterized by the presence of an oxirane ring, a phenoxy group, and a tetrahydrofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran typically involves the reaction of 2-(2-(Oxiran-2-ylmethoxy)phenoxy)ethan-1-ol with tetrahydrofuran under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran is unique due to the presence of both an oxirane ring and a tetrahydrofuran ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-6-14(18-10-12-9-16-12)13(5-1)17-8-11-4-3-7-15-11/h1-2,5-6,11-12H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLICWIABWXNVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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